molecular formula C12H14N2O2S B2785462 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1035841-80-5

3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid

カタログ番号: B2785462
CAS番号: 1035841-80-5
分子量: 250.32
InChIキー: LFWLNZYIXHDPGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine scaffold originated from efforts to optimize heterocyclic compounds for enhanced bioactivity and selectivity. Early work focused on derivatives such as LY2033298, a muscarinic M4 receptor positive allosteric modulator developed by Eli Lilly, which exhibited species-dependent potency limitations. Subsequent innovations by Vanderbilt University researchers introduced ML108 and ML173, which improved rat receptor activity but lacked sufficient central nervous system (CNS) penetration. These efforts laid the groundwork for structural refinements, including the incorporation of tert-butyl groups to enhance metabolic stability and receptor binding.

A key breakthrough arose from alkylation strategies, such as the reaction of pyridine with tert-butyllithium, which enabled efficient synthesis of tert-butyl-substituted pyridines. This methodology was later adapted to thieno[2,3-b]pyridine systems, facilitating the development of 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid. The scaffold’s adaptability is further demonstrated by its role in non-ATP-competitive kinase inhibitors, where its weak hinge-binding properties allow for unique interaction modes.

Evolution of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic Acid Research

The development of 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid was driven by structure-activity relationship (SAR) studies optimizing potency and pharmacokinetics. Early analogs revealed that tert-butyl substitution at the 6-position significantly improved metabolic stability compared to smaller alkyl groups. For example, replacing a methyl group with tert-butyl increased human M4 receptor potency from 620 nM (ML108) to 107 nM (compound 1 ). This modification also reduced oxidative degradation, addressing a key limitation of earlier thienopyridines.

Synthetic routes to this compound typically involve cyclocondensation of 2-chloroacetamide derivatives with sulfur-containing precursors under basic conditions. A representative procedure involves reacting N-aryl-2-chloroacetamides with potassium hydroxide, yielding 3-aminothieno[2,3-b]pyridine-2-carboxamides in 67–84% yields. tert-Butyl introduction is achieved via Friedel-Crafts alkylation or directed lithiation, leveraging methodologies refined in pyridine chemistry.

Substituent Human M4 EC50 (nM) Rat M4 EC50 (nM)
6-Methyl (ML108 ) 620 230
6-tert-Butyl (1 ) 107 98
5-Chloro (LY2033298 ) 65 629

Table 1: Impact of 6-substituents on M4 receptor potency.

Significance in Contemporary Medicinal Chemistry

3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid has become a cornerstone in designing selective kinase inhibitors and receptor modulators. Its rigid, planar structure enables precise interactions with hydrophobic protein pockets, as demonstrated in Haspin kinase inhibition (e.g., MU1920, IC50 < 50 nM). The tert-butyl group enhances binding to the kinase back pocket while minimizing off-target effects, achieving >100-fold selectivity over related kinases.

In neurotransmitter research, this scaffold’s ability to modulate muscarinic receptors without orthosteric competition has enabled novel approaches to treating CNS disorders. Unlike traditional agonists, its allosteric mechanism preserves physiological signaling patterns, reducing side-effect liabilities. Additionally, the carboxylic acid moiety facilitates prodrug strategies, improving oral bioavailability in preclinical models.

Current Research Landscape and Emerging Directions

Recent studies explore this compound’s utility in covalent inhibitor design, leveraging its amino group for targeted covalent bond formation with cysteine residues. For example, derivatives bearing electrophilic warheads show promise in irreversibly inhibiting CDKL5, a kinase implicated in neurodevelopmental disorders.

Another frontier involves photopharmacology, where tert-butyl-substituted thienopyridines are modified with photoisomerizable groups to enable light-dependent receptor modulation. This approach could permit spatiotemporal control of drug activity in vivo.

Advances in synthetic methodology, such as hypochlorite-mediated oxidative dimerization, have expanded access to dimeric analogs with enhanced potency. These dimers exhibit cooperative binding effects, as seen in dual M4/mGlu5 receptor modulators under investigation for schizophrenia.

Emerging computational tools now enable de novo design of thieno[2,3-b]pyridine derivatives with tailored properties. Machine learning models trained on kinase inhibition datasets predict that 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid derivatives could target understudied kinases such as PIM3 and CAMKK2 with sub-100 nM potency.

特性

IUPAC Name

3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)7-5-4-6-8(13)9(11(15)16)17-10(6)14-7/h4-5H,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWLNZYIXHDPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and carboxylic acid functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

化学反応の分析

Types of Reactions

3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of thieno[2,3-b]pyridine-2-carboxylic acid derivatives arises from substitutions at positions 3, 4, 5, and 5. Below is a comparative analysis of key analogs:

Structural Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid 3-NH₂, 6-tert-butyl, 2-COOH C₁₃H₁₆N₂O₂S 276.35 g/mol High steric bulk, lipophilic
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid 3-NH₂, 6-CH₃, 2-COOH C₉H₈N₂O₂S 224.24 g/mol Compact, moderate solubility
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 3-NH₂, 6-Ph, 4-CF₃, 2-COOH C₁₆H₁₀F₃N₂O₂S 368.33 g/mol Electron-withdrawing CF₃ group
4-(Chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid 4-CH₂Cl, 3-CH₃, 6-oxo, 2-COOH C₁₀H₈ClNO₃S 257.70 g/mol Reactive chloromethyl group
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 3-NH₂, 5-COOEt, 4-(4-OMePh), 6-CH₃ C₂₀H₂₀N₃O₃S 397.46 g/mol Ethoxycarbonyl for crosslinking

Functional and Application Comparison

  • Biological Activity: Thieno[2,3-b]pyridines with oxalamido or formamidino residues exhibit antianaphylactic activity , while substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides act as IKK inhibitors (e.g., ) . The tert-butyl derivative’s applications remain underexplored but likely relate to its role as a synthon.
  • Physicochemical Properties : The tert-butyl group enhances hydrophobicity (logP ~3.5 estimated) compared to methyl (logP ~1.8) or trifluoromethyl (logP ~2.9) analogs. This impacts membrane permeability in drug design .

Analytical Data Comparison

  • IR Spectra: All compounds show characteristic peaks for CN (~2220 cm⁻¹) and carbonyl groups (1640–1550 cm⁻¹) .
  • Elemental Analysis : For example, compound 7h () matches calculated values (C: 62.54% vs. found 62.50%), confirming purity .

生物活性

3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic potential.

  • Molecular Formula : C17H22N2O4S
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 2639412-22-7

Biological Activity Overview

The biological activity of 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid has been linked to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

1. Anti-Cancer Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anti-cancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including glioblastoma and breast cancer cells. A study reported that certain derivatives demonstrated cytotoxicity with IC50 values in the low micromolar range against glioblastoma cells, which underscores the potential of this compound class in cancer therapy .

Compound Cell Line IC50 (μM) Effect
5oMDA-MB-231 (Breast)15Enhanced cytotoxicity
5oA549 (Lung)Not specifiedCytotoxicity observed
5oHepG2 (Liver)Not specifiedCytotoxicity observed

2. Antimicrobial Activity

The thieno[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. In particular, compounds similar to 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid have shown promising results against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited strong antiparasitic activity with IC50 values in the nanomolar range .

3. Anti-inflammatory Effects

In addition to anti-cancer and antimicrobial activities, some studies suggest that thieno[2,3-b]pyridine derivatives possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their anticancer properties against a panel of cancer cell lines. The most potent compound exhibited significant cytotoxicity at low concentrations and was further investigated for its mechanism of action .
  • Antiparasitic Evaluation :
    • A study focused on evaluating the antiparasitic activity of thieno[2,3-b]pyridine derivatives against P. falciparum. The findings indicated that specific structural modifications enhanced the selectivity and potency of these compounds against malaria parasites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from pyridine or thiophene precursors. For analogous compounds (e.g., methyl or chloro derivatives), cyclization of 2-chloronicotinic acid with thiourea is common, followed by tert-butyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation . Key parameters include:

  • Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine or copper(I) cyanide facilitate cyclization and substitution steps .
  • Temperature : Elevated temperatures (80–120°C) are critical for tert-butyl group incorporation .
    • Yield Optimization : Lower yields (<50%) are reported for sterically hindered substituents (e.g., tert-butyl), necessitating purification via column chromatography or recrystallization .

Q. How is the compound characterized spectroscopically, and what structural insights do these methods provide?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions. For example, the tert-butyl group shows a singlet at δ ~1.4 ppm (1^1H) and three equivalent carbons at δ ~29–35 ppm (13^13C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C13_{13}H17_{17}N2_2O2_2S: calculated 281.0961) .
  • X-ray Crystallography : Resolves bond angles and planarity of the thienopyridine core. For example, a similar derivative (4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid) exhibits a dihedral angle of 12.5° between the pyridine and thiophene rings .

Q. What are the primary biological targets of thieno[2,3-b]pyridine derivatives, and how does the tert-butyl group influence activity?

  • Methodological Answer :

  • Kinase Inhibition : Analogous compounds (e.g., 3-Amino-4,6-diphenyl derivatives) inhibit tyrosine kinases (e.g., EGFR) via competitive binding at the ATP pocket, with IC50_{50} values <1 μM in enzymatic assays .
  • Antitumor Activity : Methyl or phenyl-substituted derivatives reduce tumor growth in xenograft models by inducing apoptosis (e.g., caspase-3 activation) .
  • Role of tert-butyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing solubility. Comparative studies show tert-butyl derivatives exhibit 2–3× higher cellular uptake than methyl analogs .

Advanced Research Questions

Q. How do substituents at position 6 (e.g., tert-butyl vs. methyl/chloro) modulate biological activity and pharmacokinetics?

  • Methodological Answer :

  • Biological Activity : Methyl groups enhance solubility but reduce target affinity (e.g., tert-butyl derivatives show 10× lower IC50_{50} against EGFR than methyl analogs) .
  • Pharmacokinetics : Tert-butyl increases metabolic stability (t1/2_{1/2} ~4.5 hours in hepatic microsomes vs. 1.2 hours for chloro derivatives) but may require prodrug strategies for oral bioavailability .
  • Table : Comparative Data for Substituted Derivatives
Substituent (Position 6)logPIC50_{50} (EGFR)Solubility (mg/mL)
tert-butyl2.80.8 μM0.12
Methyl1.58.5 μM1.2
Chloro1.93.2 μM0.45
Data extrapolated from

Q. What contradictions exist between enzymatic and cellular assay data for this compound, and how can they be resolved?

  • Methodological Answer :

  • Discrepancy Example : A derivative showed IC50_{50} = 0.5 μM in EGFR kinase assays but required 20 μM to inhibit cell proliferation .
  • Resolution Strategies :

Cellular Uptake Measurement : Use LC-MS to quantify intracellular concentrations; low uptake may explain reduced efficacy .

Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify competing targets .

Metabolic Stability : Assess compound degradation in cell media using HPLC .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Methodological Answer :

  • Salt Formation : Sodium or lysine salts increase solubility (e.g., 3-Amino-4,6-diphenyl derivative solubility improved from 0.02 to 1.8 mg/mL as a sodium salt) .
  • PEGylation : Conjugation with polyethylene glycol (PEG) enhances solubility (e.g., PEG-5000 derivative: logP = 0.9, solubility = 5.1 mg/mL) but may reduce blood-brain barrier penetration .
  • Co-Crystallization : Co-formers like cyclodextrins or arginine improve dissolution rates without structural modification .

Q. How can crystallography data inform the design of derivatives with enhanced binding kinetics?

  • Methodological Answer :

  • Key Interactions : In the crystal structure of 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, hydrogen bonds between the carboxylic acid and kinase backbone (e.g., Met793 in EGFR) are critical .
  • Design Tips :

Introduce hydrogen bond donors (e.g., hydroxyl groups) at position 2 to strengthen interactions .

Modify tert-butyl to branched alkyl groups (e.g., isopropyl) to optimize hydrophobic packing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。